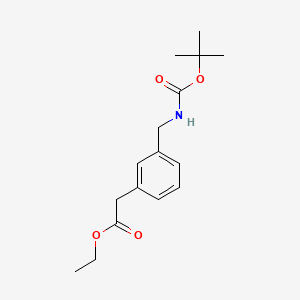

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

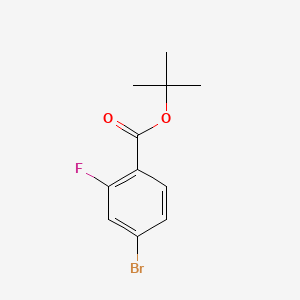

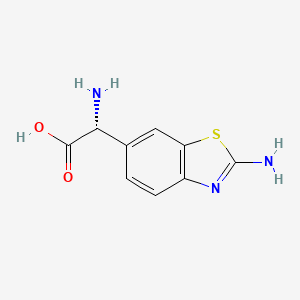

Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is a chemical compound with the CAS Number: 113520-29-9. Its molecular weight is 293.36 . The IUPAC name for this compound is ethyl (3- { [ (tert-butoxycarbonyl)amino]methyl}phenyl)acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-pyroglutamic ethyl ester was treated with Grignard reagents to afford ω-phenyl-δ-oxo-2 S - N-Boc-amino acid ethyl esters, which were subsequently reduced either with one-pot reaction in the presence of TsNHNH2 and NaBH(OAc)3 or Pd/C catalyzed hydrogenation to yield the desired ω-phenyl-2 S - N-Boc-amino acid ethyl esters .Molecular Structure Analysis

The InChI code for Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate is 1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3, (H,17,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.36 . It should be stored at temperatures between 0-8°C .科研应用

Synthesis and Organic Chemistry Applications

Mediated Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis : A study presented a method using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is notable for its good yields without racemization under milder conditions, compatibility with various N-protecting groups including Boc, and its environmentally friendly aspect due to the recyclability of byproducts (Thalluri et al., 2014).

Stereoselective Synthesis of Anti-2-oxazolidinones : Research demonstrated the stereoselective synthesis of Ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using the Ph3P–CCl4–Et3N system by SN2 cyclization of N-Boc-β-amino alcohols, highlighting a versatile application in synthesizing complex molecules with potential pharmacological activities (Madhusudhan et al., 2003).

Characterization of BOC-Protected Compounds : A study focused on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, aiming at applications in industrial settings. The compounds displayed good thermal stability and potential for use in photoelectronic devices, showcasing the relevance of BOC-protected compounds in materials science (Shafi et al., 2021).

Phosphorescence in Solid State from Capped γ-Amino Acid : Highlighting a unique application in materials science, a study showed that Boc and N,N'-dicyclohexylurea capped γ-amino acid exhibited phosphorescence in the solid state. This phenomenon was directed by intermolecular C=O…Br halogen bonds, indicating potential use in developing phosphorescent materials (Maity et al., 2013).

Safety And Hazards

性质

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)